![molecular formula C7H17ClN2 B3049289 Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride CAS No. 2007924-98-1](/img/structure/B3049289.png)
Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride
Overview
Description
“Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C7H17ClN2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C7H16N2/c1-8-6-7-4-3-5-9 (7)2/h7-8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.22 . It is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Environmental and Health Impact of Chemical Compounds
Research on the environmental fate, mammalian, and ecotoxicity of chemical warfare agent degradation products, including various nitrogen mustards and Lewisite, has been conducted. These studies assess the persistence and toxicity of degradation products, which may have implications for environmental and occupational health (Munro et al., 1999).
Chemical Synthesis and Industrial Applications
The hydroaminomethylation of vegetable oils, utilizing various amines, has been explored for producing bio-based compounds with potential industrial applications, such as monomers in polymer chemistry and bio-based surface-active agents (Vanbésien et al., 2018).
Pharmaceutical Research
The role of low-dose ketamine, a compound known for its anesthetic and analgesic properties, in managing acute postoperative pain has been reviewed, highlighting its potential as an adjunct to other analgesics in pain management strategies (Schmid et al., 1999).
Biochemical and Molecular Studies
The behavioral pharmacology of AR-A000002, a selective 5-HT1B antagonist, has been summarized to assess its anxiolytic and antidepressant potential, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Environmental Toxicology
The presence and toxicity of amines and amine-related compounds in surface waters have been reviewed, identifying anthropogenic and natural sources and their potential health impacts, emphasizing the need for more research in this area (Poste et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSMHWLSPXMMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2007924-98-1 | |
Record name | 2-Pyrrolidinemethanamine, N,1-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007924-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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